5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chloro-4-methoxyaniline, and the alkyne precursor from 5-chloro-2-methylaniline.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the triazole intermediate reacts with an appropriate amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the amidation reaction to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chloro groups on the aromatic rings are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or quinones.
Reduction: Reduced forms of the triazole or aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be further functionalized to create a wide range of derivatives.
Biology
In biological research, 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them useful in the development of pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Triazole derivatives have shown promise in treating conditions such as fungal infections, cancer, and inflammatory diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxamides: These compounds share the triazole core and carboxamide functionality but differ in their substituents.
Benzotriazoles: These compounds have a benzene ring fused to the triazole ring, offering different chemical properties and applications.
Tetrazoles: Similar to triazoles but with an additional nitrogen atom, tetrazoles are also used in medicinal chemistry and materials science.
Uniqueness
5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic rings enhances its reactivity and potential for further functionalization.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering numerous possibilities for future research and application.
Properties
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-9-3-4-10(18)7-13(9)21-17(25)15-16(20)24(23-22-15)11-5-6-14(26-2)12(19)8-11/h3-8H,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJRCMIMNIMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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